molecular formula C19H19N3OS B10911966 N-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbothioamide

N-(4-methoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbothioamide

Cat. No.: B10911966
M. Wt: 337.4 g/mol
InChI Key: HOXWNEQYNLJGBD-UHFFFAOYSA-N
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Description

N~2~-(4-METHOXYPHENYL)-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N2-(4-METHOXYPHENYL)-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE involves several steps. One common synthetic route includes the amidation of methyl ester using methylamine under mild conditions . The reaction typically involves dissolving the methyl ester in methanol, followed by the addition of a methylamine solution. The reaction mixture is then stirred at room temperature until the desired product is formed. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N~2~-(4-METHOXYPHENYL)-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of N2-(4-METHOXYPHENYL)-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or proteins.

Comparison with Similar Compounds

N~2~-(4-METHOXYPHENYL)-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE can be compared with other indole derivatives, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide and 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of N2-(4-METHOXYPHENYL)-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide

InChI

InChI=1S/C19H19N3OS/c1-23-14-8-6-13(7-9-14)20-19(24)22-11-10-18-16(12-22)15-4-2-3-5-17(15)21-18/h2-9,21H,10-12H2,1H3,(H,20,24)

InChI Key

HOXWNEQYNLJGBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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